molecular formula C27H28N2OS B2413871 3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532974-13-3

3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

Cat. No.: B2413871
CAS No.: 532974-13-3
M. Wt: 428.59
InChI Key: UXOVLQHKVAYGHW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is a complex organic compound featuring an indole core, a benzamide group, and a methylsulfanyl substituent

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound might exhibit similar interactions and activities.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylbenzoic acid, 4-methylthiobenzyl chloride, and indole derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its indole core is a versatile scaffold for creating a variety of derivatives with potential biological activities.

Biology

Biologically, the compound can be used to study the interactions of indole derivatives with various biological targets, including enzymes and receptors. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, 3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its therapeutic potential.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.

    N-phenylbenzamide: Lacks the indole and methylsulfanyl groups, making it less complex.

    4-methylthiobenzyl chloride: A precursor in the synthesis but lacks the indole and benzamide functionalities.

Uniqueness

3,5-Dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is unique due to its combination of an indole core, a benzamide group, and a methylsulfanyl substituent. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

IUPAC Name

3,5-dimethyl-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c1-19-8-10-22(11-9-19)18-31-26-17-29(25-7-5-4-6-24(25)26)13-12-28-27(30)23-15-20(2)14-21(3)16-23/h4-11,14-17H,12-13,18H2,1-3H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOVLQHKVAYGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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